Antipain, Dihydrochloride
Overview
Description
Antipain, Dihydrochloride is a protease inhibitor isolated from various strains of actinomycetes. It is a reversible inhibitor of serine and cysteine proteases, including trypsin-like serine proteases . This compound is used extensively in biochemical research to study the role of proteases in cellular processes and to identify new proteases .
Preparation Methods
Antipain, Dihydrochloride is typically isolated from microbial sources such as Streptomycetes and Actinomycetes species . The compound is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in ethanol, butanol, and propanol . Industrial production involves cultivating these microorganisms under controlled conditions to produce the compound, which is then extracted and purified .
Chemical Reactions Analysis
Antipain, Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group in the compound is susceptible to oxidation.
Reduction: The compound can be reduced under specific conditions.
Substitution: Various substitution reactions can occur, particularly involving the amino and carboxyl groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antipain, Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of proteases and to identify new proteases.
Biology: Employed in cell transformation studies to understand the role of proteases in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity.
Industry: Utilized in the production of protease inhibitors for various industrial applications.
Mechanism of Action
Antipain, Dihydrochloride exerts its effects by forming a reversible hemiacetal adduct between the aldehyde group of the inhibitor and the active site of the protease . This interaction inhibits the protease activity, preventing the breakdown of proteins . The molecular targets include serine and cysteine proteases, and the pathways involved are related to protease inhibition .
Comparison with Similar Compounds
Antipain, Dihydrochloride is similar to other protease inhibitors such as leupeptin and chymostatin . it has a unique profile in that it inhibits plasmin less and cathepsin A more than leupeptin . Other similar compounds include:
Leupeptin: Inhibits a broader range of proteases but has different specificity compared to antipain.
Chymostatin: Another protease inhibitor with a different inhibition profile.
E-64: A cysteine protease inhibitor with distinct properties.
This compound’s unique inhibition profile makes it valuable for specific research applications where selective inhibition of certain proteases is required .
Properties
IUPAC Name |
2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N10O6.2ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHXZYICKJUJEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46Cl2N10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37682-72-7 | |
Record name | L-Valinamide, N2-[[(1-carboxy-2-phenylethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-, dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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